4H-Isoquinoline-1,3-dione, 2-phenethyl-

Description

Historical Context and Evolution of Isoquinolinedione Chemistry

The study of isoquinoline-1,3-diones has evolved considerably, driven by the quest for more efficient and versatile synthetic methodologies. In recent years, these compounds have captured the focused attention of synthetic chemists, leading to the development of simple, mild, and green synthetic routes. researchgate.netrsc.org Modern synthetic strategies often employ advanced chemical reactions, including radical cascade reactions using various precursors and palladium-catalyzed processes. organic-chemistry.orgresearchgate.netrsc.org For instance, methods have been developed that involve the cascade reaction of N-alkyl-N-methacryloylbenzamide with aryl aldehydes to produce isoquinoline-1,3-dione derivatives in good yields under mild, metal-free conditions. rsc.org Another approach involves a palladium-catalyzed and photoinduced benzylic C-H carbonylation/annulation of O-benzyl hydroxylamides to yield homophthalimides. organic-chemistry.org This progression towards sophisticated synthetic methods highlights the compound family's enduring importance.

Structural Features and Core Scaffolds of Isoquinolinediones

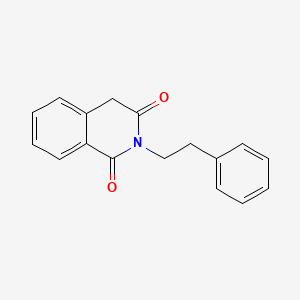

The foundational structure of an isoquinolinedione is a bicyclic system. It consists of a benzene (B151609) ring fused to a six-membered heterocyclic ring containing a nitrogen atom. The defining features of the 4H-isoquinoline-1,3-dione scaffold are the two carbonyl groups located at positions 1 and 3 of the heterocyclic ring. plos.org This arrangement forms a cyclic imide, specifically a lactam.

The specific compound of focus, 4H-Isoquinoline-1,3-dione, 2-phenethyl- , is characterized by the attachment of a phenethyl group to the nitrogen atom at position 2. This substituent consists of a phenyl ring linked to an ethyl group (-CH2CH2-), which is then bonded to the nitrogen of the isoquinolinedione core. The structural rigidity of the isoquinoline-1,3-(2H, 4H)-dione ring makes it an excellent scaffold for molecular alignment and modeling studies in drug design. plos.org

Academic Significance of the 4H-Isoquinoline-1,3-dione Scaffold

The 4H-isoquinoline-1,3-dione scaffold is of paramount importance in pharmaceutical research and medicinal chemistry due to the versatile and significant biological activities exhibited by its derivatives. researchgate.net It is considered a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for the development of new therapeutic agents. mdpi.com

Derivatives of this scaffold have been shown to possess a wide range of bioactivities, including notable anti-tumor and antibacterial properties. researchgate.net For example, certain 4-(benzylaminomethylene)isoquinoline-1,3-(2H,4H)-dione derivatives have been identified as potent and selective inhibitors of cyclin-dependent kinase 4 (CDK4), a key target in cancer therapy. plos.orgnih.gov The isoindoline-1,3-dione scaffold, a structural isomer, is also a core component in compounds studied for anti-inflammatory effects and as inhibitors of acetylcholinesterase and butyrylcholinesterase, which are relevant in Alzheimer's disease research. nih.govnih.gov

| Biological Activity | Scaffold Type | Research Findings | Source |

|---|---|---|---|

| Anticancer (CDK4 Inhibition) | Isoquinoline-1,3-dione | Derivatives show potent and selective inhibition of Cyclin-Dependent Kinase 4 (CDK4), a target for cancer treatment. | plos.orgnih.gov |

| Anti-tumor | Isoquinoline-1,3-dione | The scaffold is of paramount importance in pharmaceutical research for its anti-tumor properties. | researchgate.net |

| Antibacterial | Isoquinoline-1,3-dione | Derivatives have been noted for their antibacterial activities. | researchgate.net |

| Anti-inflammatory | Isoindoline-1,3-dione | A synthetic derivative, PD1, exhibits anti-inflammatory effects and has been studied for allergic asthma. | nih.govnih.govresearchgate.net |

| Cholinesterase Inhibition | Isoindoline-1,3-dione | Derivatives have been investigated as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) for Alzheimer's disease. | nih.gov |

Specific Focus on 4H-Isoquinoline-1,3-dione, 2-phenethyl- within Contemporary Research

While extensive research has been conducted on the broader class of isoquinolinediones, contemporary studies on the specific molecule 4H-Isoquinoline-1,3-dione, 2-phenethyl- are often contextualized through closely related analogues. The phenethyl substituent is a recurring motif in various biologically active compounds, suggesting its importance in molecular design.

Research into related structures provides insight into the potential properties of 2-phenethyl-4H-isoquinoline-1,3-dione. For instance, the synthesis of 2-Hydroxy-4-phenethylisoquinoline-1,3(2H,4H)-dione has been documented, indicating active investigation into phenethyl-substituted isoquinolinediones. chemicalbook.com

Furthermore, significant research has been performed on 4-Hydroxy-2-(4-hydroxyphenethyl)isoindoline-1,3-dione (PD1) , a synthetic derivative of a marine natural product. nih.govnih.govresearchgate.net Although this compound has an isoindoline-1,3-dione (phthalimide) core, which is a structural isomer of the isoquinoline-1,3-dione core, the findings are highly relevant. PD1 has been identified as a peroxisome proliferator-activated receptor (PPAR) γ agonist with anti-inflammatory effects. nih.govnih.gov Studies have shown its potential in treating allergic asthma by suppressing inflammatory responses. nih.govnih.govresearchgate.net

The significance of the 2-phenethyl group is further underscored by research on 2-(2-Phenylethyl)chromones (PECs) . These compounds, which feature a phenethyl group at the C2 position of a chromone (B188151) ring, exhibit a range of biological activities, including anti-diabetic, anticancer, antioxidant, antibacterial, and anti-inflammatory properties. nih.gov This body of research collectively suggests that the combination of a dione-containing heterocyclic scaffold with a 2-phenethyl substituent is a promising strategy in the development of new bioactive molecules.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-phenylethyl)-4H-isoquinoline-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2/c19-16-12-14-8-4-5-9-15(14)17(20)18(16)11-10-13-6-2-1-3-7-13/h1-9H,10-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAHXZWGZTKAXQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)N(C1=O)CCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401247152 | |

| Record name | 2-(2-Phenylethyl)-1,3(2H,4H)-isoquinolinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401247152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53558-67-1 | |

| Record name | 2-(2-Phenylethyl)-1,3(2H,4H)-isoquinolinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53558-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Phenylethyl)-1,3(2H,4H)-isoquinolinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401247152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4h Isoquinoline 1,3 Dione, 2 Phenethyl

Classical Approaches to Isoquinolinedione Core Construction

The foundational isoquinoline-1,3(2H,4H)-dione, also known as homophthalimide, is the structural parent of the target compound. nih.gov Classical synthetic strategies have historically focused on creating this core structure, which can then be functionalized.

Phthalimide-Based Cyclization Strategies

Phthalimide (B116566) (isoindoline-1,3-dione) and its derivatives are crucial precursors in the synthesis of nitrogen-containing heterocycles. nih.gov One of the most fundamental methods for preparing N-substituted phthalimides is the Gabriel Synthesis. This reaction involves the N-alkylation of potassium phthalimide with an alkyl halide. turito.com In the context of the target molecule, this would involve reacting potassium phthalimide with a phenethyl halide (e.g., phenethyl bromide) to form N-phenethylphthalimide. While this builds the N-substituted imide portion, further steps would be required to construct the full isoquinolinedione ring.

A more direct approach to the isoquinolinedione core often starts with phthalic anhydride (B1165640) or related precursors. Phthalic anhydride can react with amines under various conditions to form N-substituted phthalimides. turito.combohrium.com For instance, one general method involves the dehydrative condensation of phthalic anhydride with primary amines at high temperatures. turito.com A similar strategy starting from homophthalic acid, which is o-carboxyphenylacetic acid, is a key route to the isoquinolinedione core. orgsyn.org Heating homophthalic acid with acetic anhydride yields homophthalic anhydride, which can then be reacted with an amine. orgsyn.org

Cycloaddition Reactions in Isoquinolinedione Synthesis

Cycloaddition reactions represent a powerful class of reactions in organic synthesis for constructing ring systems, often with high stereoselectivity. numberanalytics.com The synthesis of isoquinoline (B145761) and its derivatives can be achieved through various cycloaddition pathways. researchgate.net

[4+2] Cycloadditions (Diels-Alder Type Reactions): These reactions are a cornerstone for forming six-membered rings. The synthesis of the isoquinoline skeleton can be achieved via [4+2] cycloaddition of oxazoles with arynes, which are highly reactive intermediates. researchgate.net Aza-[4+2] cycloadditions, involving dienes and imines, also provide a route to nitrogen-containing heterocyclic cores. nih.gov

1,3-Dipolar Cycloadditions: Also known as [3+2] cycloadditions, these reactions involve a 1,3-dipole and a dipolarophile to form a five-membered ring. numberanalytics.com While primarily used for five-membered heterocycles, subsequent transformations can lead to the isoquinoline framework. For example, the intramolecular 1,3-dipolar cycloaddition of an azide (B81097) onto an alkene can be a key step in building complex nitrogen heterocycles. organic-chemistry.org

More recently, radical cascade reactions have emerged as an efficient method for synthesizing the isoquinoline-1,3(2H,4H)-dione core from acryloyl benzamide (B126) precursors. rsc.org These reactions proceed under mild conditions and allow for the introduction of various substituents. rsc.org

Directed Synthesis of 4H-Isoquinoline-1,3-dione, 2-phenethyl-

Directed synthesis focuses on methods that construct the target molecule in a more convergent and efficient manner, often by incorporating the phenethylamine (B48288) moiety from the start.

Condensation Reactions Utilizing Phenethylamine Precursors

The most direct and widely applied method for synthesizing N-substituted isoquinolinediones is the condensation of homophthalic anhydride with a primary amine. To synthesize the title compound, phenethylamine would be reacted with homophthalic anhydride. nih.govnih.gov This reaction proceeds via nucleophilic attack of the amine on one of the anhydride's carbonyl groups, followed by an intramolecular cyclization and dehydration to form the final dione (B5365651) product.

This condensation has proven to be a valuable and efficient method, even being adapted for on-DNA synthesis of isoquinolone libraries. nih.govnih.gov The process typically involves mixing the amine and anhydride in a suitable solvent.

| Reactant 1 | Reactant 2 | Product Core | Reference |

| Imine (from amine) | Homophthalic Anhydride | Isoquinolone | nih.govnih.gov |

| Homophthalic Acid | Acetic Anhydride | Homophthalic Anhydride | orgsyn.org |

This interactive table summarizes the key condensation reactions.

Multi-Component Reactions Leading to the Compound

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains portions of all starting materials, offer a highly efficient approach to complex molecules. While a specific MCR for 4H-Isoquinoline-1,3-dione, 2-phenethyl- is not prominently documented, various MCRs exist for the synthesis of the broader isoquinoline class. For example, a three-component reaction involving aryl ketones, hydroxylamine, and an internal alkyne can produce isoquinolines through a rhodium(III)-catalyzed C-H activation pathway. organic-chemistry.org Adapting such a strategy could potentially offer a convergent route to the target compound.

Catalytic Methods for Enhanced Efficiency

Modern synthetic chemistry increasingly relies on catalytic methods to improve yield, selectivity, and reaction conditions (e.g., lower temperatures, greener solvents). Several catalytic strategies are applicable to the synthesis of the isoquinolinedione scaffold.

Photocatalysis: Visible-light photocatalysis has been employed to synthesize isoquinolinediones through a cascade reaction of N-alkyl-N-methylacrylamides with diazo compounds, catalyzed by a ruthenium complex. nih.govacs.org Another photocatalytic method involves the reaction of N-alkyl-N-methacryloylbenzamides with monoalkyl oxalates. researchgate.net These methods generate radicals that undergo addition and cyclization to form the dione ring. nih.govresearchgate.net

Palladium Catalysis: Palladium catalysts are versatile for C-C and C-N bond formation. One approach involves the sequential palladium-catalyzed α-arylation of ketones and subsequent cyclization to yield substituted isoquinolines. nih.gov Another powerful method is the palladium-catalyzed, photoinduced benzylic C-H carbonylation and annulation of O-benzyl hydroxylamides to give homophthalimides under mild conditions. organic-chemistry.org

Other Metal Catalysis: Rhodium, cobalt, and iridium catalysts have also been successfully used. Rh(III)-catalyzed C-H activation and annulation reactions are effective for creating isoquinolones. organic-chemistry.org Similarly, cobalt catalysts can enable C-H activation of N-chloroamides for reaction with alkynes to form isoquinolones at room temperature. organic-chemistry.org Iridium catalysts have been used for selective C-C bond formation at the C8 position of the isoquinolone scaffold. organic-chemistry.org

The following table summarizes various catalytic approaches to the isoquinolone/isoquinolinedione core.

| Catalyst Type | Reaction Description | Key Features | Reference(s) |

| Ruthenium (Photocatalysis) | Cascade reaction of acrylamides with diazo compounds | Visible light, radical mechanism | nih.govacs.org |

| Palladium | Photoinduced C-H carbonylation/annulation | Mild conditions, use of base | organic-chemistry.org |

| Palladium | Reductive amination/cyclization | Transfer hydrogenation | uea.ac.uk |

| Rhodium(III) | C-H activation/annulation | Use of acetylene (B1199291) equivalents | organic-chemistry.org |

| Chiral Phosphoric Acid | Enantioselective Friedel–Crafts-type reaction | High enantioselectivity | rsc.org |

This interactive table highlights modern catalytic methods.

Solid-Phase Synthesis Approaches for Related Scaffolds

While literature specifically detailing the solid-phase synthesis of 2-phenethyl-4H-isoquinoline-1,3-dione is not abundant, the principles of solid-phase organic synthesis (SPOS) have been extensively applied to structurally related scaffolds, such as N-substituted glycine (B1666218) oligomers (peptoids) and other heterocyclic compounds. These methodologies offer significant advantages, including the use of excess reagents to drive reactions to completion and simplified purification processes, which are highly amenable to the creation of compound libraries for drug discovery. mdpi.comresearchgate.net

The solid-phase synthesis of these related structures typically involves anchoring a suitable starting material to a solid support, such as a resin, and then sequentially adding building blocks. For a scaffold like 4H-isoquinoline-1,3-dione, a plausible solid-phase strategy would involve immobilizing homophthalic acid or a derivative onto a resin, followed by condensation with phenethylamine.

A review of solid-phase synthesis strategies for peptidomimetics highlights the use of various resins and linkers that could be adapted for this purpose. mdpi.com For instance, the Rink amide resin is commonly used for the synthesis of molecules with a C-terminal amide, which is analogous to the imide functionality in the target compound. researchgate.netnih.gov The general approach involves the use of protecting groups, such as the fluorenylmethyloxycarbonyl (Fmoc) group, to control reactivity during the synthetic sequence. mdpi.com

The "submonomer" method, widely used in peptoid synthesis, provides a robust template for the potential solid-phase synthesis of N-substituted isoquinoline-1,3-diones. escholarship.org This two-step cycle involves an acylation step followed by a nucleophilic substitution to introduce the side chain. escholarship.org Adapting this to the target molecule could involve attaching a precursor to the resin, followed by reaction with phenethylamine.

The table below summarizes various components used in the solid-phase synthesis of related N-substituted oligomers, which could be considered for the synthesis of 2-phenethyl-4H-isoquinoline-1,3-dione.

| Component | Examples | Application in Related Syntheses | Potential Relevance for Target Compound |

| Solid Support | Rink Amide MBHA Resin, Polystyrene (PS) | Used for the synthesis of peptoids and other peptidomimetics. mdpi.comresearchgate.netnih.gov | Could serve as the solid support for immobilizing the homophthalic acid precursor. |

| Linker | Rink Amide Linker | Cleavage from this linker typically yields a C-terminal amide. mdpi.com | An analogous linker strategy could be devised to release the final isoquinoline-1,3-dione product. |

| Amine Building Blocks | Phenethylamine derivatives | A wide variety of primary amines are used to introduce diverse side chains in peptoids. nih.gov | Phenethylamine would be the key building block to form the desired N-substituent. |

Green Chemistry Principles in the Synthesis of 4H-Isoquinoline-1,3-dione, 2-phenethyl-

The application of green chemistry principles to the synthesis of 4H-isoquinoline-1,3-dione derivatives aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. rsc.org

Solvent-Free Methodologies

Solvent-free, or solid-state, reactions represent a significant advancement in green chemistry, as they eliminate the need for potentially toxic and volatile organic solvents. cmu.edu These reactions can be promoted through various means, including mechanical grinding (mechanochemistry) or heating.

A study on the mechanochemical N-alkylation of imide derivatives demonstrated that these reactions can proceed in good yields without the use of a solvent in a ball mill. researchgate.net This approach is directly applicable to the synthesis of N-substituted phthalimides, which are structurally similar to the target compound. researchgate.net Another relevant example is the solvent-free, four-component reaction involving homophthalic anhydride, an aldehyde, an isocyanide, and isatin (B1672199) to produce complex indoloisoquinoline derivatives, showcasing the feasibility of constructing the core scaffold under solvent-free conditions. nih.gov

Furthermore, the synthesis of N-phenylmaleimides, another class of imides, has been successfully achieved through a solvent-free reaction between maleic anhydride and a substituted aniline, highlighting a green alternative to traditional methods that use solvents like acetic acid. researchgate.net

The following table details examples of solvent-free synthetic methods for related compounds.

| Reaction Type | Reactants | Conditions | Product Type | Yield | Reference |

| Mechanochemical N-alkylation | Phthalimide, Alkyl Halide | Ball milling | N-alkylated phthalimides | Good | researchgate.net |

| Four-component reaction | Homophthalic anhydride, Aldehyde, Isocyanide, Isatin | Solvent-free, catalyst-free | Indoloisoquinoline derivatives | High to excellent | nih.gov |

| Imide synthesis | Maleic anhydride, Substituted aniline | Solvent-free | N-phenylmaleimides | Not specified | researchgate.net |

Use of Eco-Friendly Catalysts and Reagents

The development of environmentally benign catalysts and reagents is a cornerstone of green chemistry, aiming to replace toxic and hazardous substances with safer alternatives.

In the context of N-alkylation, which is key to synthesizing 2-phenethyl-4H-isoquinoline-1,3-dione, several eco-friendly options have been explored. Propylene carbonate has been identified as a green and safe N-alkylating agent for various N-heterocycles, serving as both the reagent and solvent and avoiding the use of genotoxic alkyl halides. nih.govmdpi.com

Another green approach involves the use of catalytic amounts of alkyl halides in the N-alkylation of amides with alcohols, which generates water as the only byproduct. rsc.org This method offers high selectivity and avoids the need for large quantities of bases and alkyl halides. rsc.org

The use of heterogeneous catalysts, such as cobalt nanoparticles supported on carbon, for the N-alkylation of amides with alcohols also presents a sustainable alternative. rsc.org These catalysts can be easily recovered and reused, minimizing waste. Additionally, phase-transfer catalysts like tetrabutylammonium (B224687) bromide (TBAB) have been employed for the N-alkylation of imides under solvent-free conditions, offering an environmentally friendly and efficient catalytic system. researchgate.net

The table below provides an overview of some eco-friendly catalysts and reagents relevant to the synthesis of the target compound.

| Catalyst/Reagent | Reaction Type | Substrates | Key Advantages | Reference |

| Propylene Carbonate | N-alkylation | N-heterocycles | Green solvent and reagent, avoids genotoxic alkyl halides | nih.govmdpi.com |

| Catalytic Alkyl Halide | N-alkylation | Amides, Alcohols | High selectivity, water as the only byproduct | rsc.org |

| Cobalt Nanoparticles | N-alkylation | Amides, Alcohols | Heterogeneous catalyst, reusable | rsc.org |

| Tetrabutylammonium Bromide (TBAB) | N-alkylation | Imides | Environmentally friendly phase-transfer catalyst, solvent-free conditions | researchgate.net |

Chemical Reactivity and Transformations of 4h Isoquinoline 1,3 Dione, 2 Phenethyl

Reactions at the Carbonyl Centers

The two carbonyl groups within the isoquinoline-1,3-dione scaffold are key sites for a variety of chemical transformations, including nucleophilic additions, substitutions, and redox reactions.

Nucleophilic Additions and Substitutions

The electrophilic nature of the carbonyl carbons makes them susceptible to attack by nucleophiles. Reactions with strong nucleophiles, such as Grignard reagents and organolithium compounds, can lead to the formation of new carbon-carbon bonds. For instance, the reaction of N-substituted maleimides with arylmagnesium bromides results in the formation of 5-aryl-5-hydroxy-2-pyrrolinones, indicating that one of the carbonyl groups undergoes nucleophilic addition while the other remains intact. rsc.org While specific studies on 2-phenethyl-4H-isoquinoline-1,3-dione are not extensively documented, analogous reactions with Grignard reagents are expected to yield tertiary alcohols after acidic workup. masterorganicchemistry.com The addition of a Grignard reagent to one carbonyl group would likely be followed by a second addition to the other, potentially leading to a diol product.

The Wittig reaction, a cornerstone for alkene synthesis from carbonyl compounds, can also be envisioned at the carbonyl centers of 2-phenethyl-4H-isoquinoline-1,3-dione. organic-chemistry.orgwikipedia.orglibretexts.orgmasterorganicchemistry.com This reaction involves a phosphonium (B103445) ylide and would convert a carbonyl group into an exocyclic double bond. The reactivity of the two carbonyls may differ, potentially allowing for selective olefination under controlled conditions.

| Reagent Type | Potential Product(s) | Reaction Details |

| Grignard Reagents (e.g., R-MgX) | Tertiary alcohols | Nucleophilic addition to one or both carbonyl groups. |

| Organolithium Reagents (e.g., R-Li) | Tertiary alcohols | Similar to Grignard reagents, leading to C-C bond formation. |

| Wittig Reagents (e.g., Ph3P=CHR) | Alkenes | Conversion of a carbonyl group to an exocyclic C=C double bond. |

Reduction and Oxidation Pathways

The carbonyl groups of the imide can be reduced to alcohols or methylene (B1212753) groups using various reducing agents. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing both carbonyl groups. rsc.orgnumberanalytics.comnumberanalytics.commasterorganicchemistry.comni.ac.rs The reduction of cyclic imides with LiAlH₄ typically yields the corresponding cyclic amines. Catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C), can also be used to reduce the carbonyl groups, often under milder conditions than LiAlH₄. nih.govrsc.orgchemrxiv.org The specific products of these reductions will depend on the reaction conditions, including the choice of reagent, solvent, and temperature.

Conversely, the oxidation of the 2-phenethyl-4H-isoquinoline-1,3-dione molecule is also a possibility, though less commonly explored for this specific compound. Oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) could potentially lead to various oxidation products, depending on the reaction conditions. organic-chemistry.orgmasterorganicchemistry.comresearchgate.netmdpi.comresearchgate.net

| Reaction Type | Reagent(s) | Potential Product(s) |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Diols, cyclic amines |

| Reduction | Catalytic Hydrogenation (e.g., H₂, Pd/C) | Partially or fully reduced cyclic amines |

| Oxidation | m-Chloroperoxybenzoic acid (m-CPBA) | Oxidized derivatives (e.g., hydroxylated products) |

Transformations at the Isoquinoline (B145761) Ring System

The aromatic portion of the isoquinoline ring system is amenable to electrophilic substitution, while the phenethyl moiety offers further sites for functionalization.

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) ring of the isoquinoline core can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation. thieme-connect.deresearchgate.net The position of substitution is directed by the existing substituents on the ring. The electron-withdrawing nature of the carbonyl groups in the dione (B5365651) ring tends to deactivate the aromatic ring towards electrophilic attack. However, under forcing conditions, substitution can occur. For instance, nitration of related N-substituted phthalimides has been achieved using a mixture of nitric acid and sulfuric acid.

Functionalization of the Phenyl Ring of the Phenethyl Moiety

The phenyl ring of the N-phenethyl group provides another handle for chemical modification. This ring is generally more susceptible to electrophilic aromatic substitution than the deactivated isoquinoline ring system. Standard electrophilic aromatic substitution reactions can be employed to introduce a variety of functional groups. nih.govmdpi.comnih.govmdpi.complos.orgnih.gov For example, nitration can be carried out using nitric acid in the presence of a dehydrating agent like trifluoroacetic anhydride (B1165640), which has been shown to be effective for the nitration of other five-membered heterocycles. researchgate.netresearchgate.net Halogenation can also be achieved using appropriate halogenating agents. The position of substitution on the phenethyl's phenyl ring (ortho, meta, or para) will be influenced by the directing effects of the ethyl-isoquinolinedione substituent.

| Reaction Type | Reagent(s) | Potential Product(s) |

| Nitration | HNO₃ / H₂SO₄ or HNO₃ / (CF₃CO)₂O | Nitro-substituted derivatives on the phenethyl phenyl ring |

| Halogenation | X₂ / Lewis Acid (e.g., FeX₃) | Halo-substituted derivatives on the phenethyl phenyl ring |

| Friedel-Crafts Alkylation/Acylation | R-X / AlCl₃ or RCOCl / AlCl₃ | Alkylated or acylated derivatives on the phenethyl phenyl ring |

Reactions Involving the Nitrogen Atom

The imide nitrogen atom in 2-phenethyl-4H-isoquinoline-1,3-dione is relatively unreactive due to the delocalization of its lone pair of electrons across the two adjacent carbonyl groups. However, under certain conditions, reactions involving this nitrogen can occur. For instance, hydrolysis of the imide bond can be achieved under strong acidic or basic conditions, leading to the opening of the isoquinoline ring to form a dicarboxylic acid derivative. Reaction with hydrazine (B178648) is a classic method for the cleavage of phthalimides to release the primary amine, and a similar reaction could potentially cleave the N-phenethyl group.

Derivatization and Analog Generation from 4H-Isoquinoline-1,3-dione, 2-phenethyl-

The structural framework of 2-phenethyl-4H-isoquinoline-1,3-dione offers multiple avenues for chemical modification, facilitating the synthesis of a wide array of analogs. These modifications can be broadly categorized into alterations of the phenethyl side chain, substitution on the isoquinoline core, and the construction of fused heterocyclic systems.

Modifications of the Phenethyl Side Chain

The phenethyl side chain provides a versatile handle for derivatization, primarily through electrophilic aromatic substitution on its phenyl ring. The reactivity of this ring is influenced by the electron-withdrawing character of the isoquinoline-1,3-dione moiety.

Nitration: The introduction of a nitro group onto the phenyl ring of the phenethyl side chain can be achieved using standard nitrating agents. The reaction conditions can be controlled to favor mono-nitration. For instance, treatment with a nitrating mixture typically yields a mixture of ortho-, meta-, and para-nitro-substituted derivatives, with the para-isomer often being the major product due to steric hindrance.

Halogenation: Halogenation of the phenethyl phenyl ring can be accomplished using various halogenating agents. For example, bromination can be carried out using N-bromosuccinimide (NBS) in the presence of a suitable initiator. The position of halogenation is dependent on the reaction conditions and the directing effects of the alkyl chain.

| Reaction | Reagent | Typical Position of Substitution |

| Nitration | HNO₃/H₂SO₄ | para, ortho |

| Bromination | N-Bromosuccinimide (NBS) | para |

This table presents plausible reactions based on the general reactivity of phenethyl groups attached to electron-withdrawing moieties. Specific experimental data for 2-phenethyl-4H-isoquinoline-1,3-dione was not available in the searched literature.

Introduction of Substituents on the Isoquinoline Core

The isoquinoline core of 2-phenethyl-4H-isoquinoline-1,3-dione possesses two main sites for the introduction of substituents: the aromatic benzene ring and the active methylene group at the 4-position.

Electrophilic Aromatic Substitution: The benzene ring of the isoquinoline moiety is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the dicarbonyl system. However, under forcing conditions, reactions such as nitration and halogenation can occur, typically directing substituents to the 6- and 8-positions.

Amination at the 4-Position: The active methylene group at the 4-position is acidic and can be deprotonated to form a nucleophilic enolate. This enolate can then react with electrophiles. For instance, enantioselective amination of 4-alkylisoquinoline-1,3(2H,4H)-dione derivatives, including the 2-phenethyl substituted compound, has been achieved using azodicarboxylates in the presence of a chiral catalyst. This reaction introduces an amino group at the C4 position with high yield and enantioselectivity.

| Reaction | Reagent/Catalyst | Position of Substitution | Yield (%) | ee (%) |

| Enantioselective Amination | Di-tert-butyl azodicarboxylate / Chiral Squaramide Catalyst | 4 | 94 | 93 |

Data derived from a study on the enantioselective amination of 4-alkylisoquinoline-1,3(2H,4H)-dione derivatives, which included the 2-phenethyl derivative (compound 6d).

Synthesis of Fused Heterocyclic Systems

The 2-phenethyl-4H-isoquinoline-1,3-dione scaffold can serve as a precursor for the synthesis of more complex, fused heterocyclic systems through intramolecular cyclization reactions. The Bischler-Napieralski and Pictet-Spengler reactions are classical methods that can be conceptually applied here. arkat-usa.orgthermofisher.comjk-sci.comwikipedia.orgwikipedia.orgnrochemistry.comorganic-chemistry.orgresearchgate.net

Bischler-Napieralski Reaction: This reaction involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) to form a 3,4-dihydroisoquinoline. arkat-usa.orgthermofisher.comwikipedia.orgnrochemistry.comorganic-chemistry.orgresearchgate.net While one of the carbonyl groups in 2-phenethyl-4H-isoquinoline-1,3-dione is part of an imide, its reaction under Bischler-Napieralski conditions could potentially lead to the formation of a fused isoquinoline system. The reaction would involve the intramolecular electrophilic attack of the carbonyl carbon onto the phenyl ring of the phenethyl group. The success of this reaction is highly dependent on the activation of the phenyl ring of the phenethyl group.

Pictet-Spengler Reaction: The Pictet-Spengler reaction is a condensation of a β-arylethylamine with a carbonyl compound followed by ring closure. arkat-usa.orgwikipedia.orgnih.govnih.gov In a variation, if the carbonyl functionality is already present within the molecule, an intramolecular cyclization can occur. For 2-phenethyl-4H-isoquinoline-1,3-dione, this would involve the activation of one of the imide carbonyls and subsequent attack by the phenethyl's phenyl ring. This reaction typically requires an activated aromatic ring for successful cyclization.

| Reaction Type | Key Transformation | Potential Product |

| Bischler-Napieralski | Intramolecular cyclization of the imide carbonyl onto the phenethyl ring | Fused polycyclic isoquinoline system |

| Pictet-Spengler | Intramolecular cyclization involving the imide carbonyl and the phenethyl ring | Fused polycyclic isoquinoline system |

This table outlines plausible synthetic pathways based on established named reactions. Specific examples of these reactions starting from 2-phenethyl-4H-isoquinoline-1,3-dione were not found in the provided search results.

Photochemical and Thermal Reactivity Studies

The photochemical and thermal behavior of 2-phenethyl-4H-isoquinoline-1,3-dione is an area of interest for understanding its stability and potential for light- or heat-induced transformations.

Photochemical Reactivity: Studies on closely related N-substituted phthalimides suggest that the primary photochemical process is often a Norrish Type II reaction, involving intramolecular hydrogen abstraction from the γ-position of the N-alkyl chain by the excited carbonyl group, leading to cyclization or cleavage products. For 2-phenethyl-4H-isoquinoline-1,3-dione, this could involve hydrogen abstraction from the benzylic position of the phenethyl group. Furthermore, photochemical functionalization of related 4-diazoisoquinoline-1,3(2H,4H)-diones has been demonstrated, suggesting that the isoquinoline-1,3-dione scaffold can undergo light-induced reactions to introduce new functional groups.

Thermal Reactivity: The thermal stability of imides is generally high. researchgate.netnih.govmdpi.commdpi.com Thermal decomposition of N-substituted imides often proceeds via homolytic cleavage of the N-C bond at elevated temperatures. For 2-phenethyl-4H-isoquinoline-1,3-dione, thermolysis would likely initiate with the cleavage of the bond between the nitrogen and the phenethyl group, generating a phenethyl radical and an isoquinoline-1,3-dione radical. The subsequent reactions of these radical species would lead to a complex mixture of products. The decomposition temperature and product distribution would be influenced by the specific conditions and the presence of other reagents.

| Condition | Potential Reaction Pathway |

| Photolysis (UV light) | Norrish Type II reaction (intramolecular hydrogen abstraction) |

| Thermolysis | Homolytic cleavage of the N-phenethyl bond |

This table summarizes potential photochemical and thermal reactions based on the reactivity of analogous chemical structures. Detailed studies specifically on 2-phenethyl-4H-isoquinoline-1,3-dione were not available in the search results.

Advanced Spectroscopic and Structural Characterization of 4h Isoquinoline 1,3 Dione, 2 Phenethyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 4H-Isoquinoline-1,3-dione, 2-phenethyl-, both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to assign the proton (¹H) and carbon (¹³C) signals and to establish the connectivity of the molecular framework.

1D NMR (¹H, ¹³C) Chemical Shift Analysis

The ¹H NMR spectrum of 4H-Isoquinoline-1,3-dione, 2-phenethyl- is expected to exhibit distinct signals corresponding to the protons of the isoquinoline (B145761) core and the attached phenethyl group. The aromatic protons of the isoquinoline moiety would typically appear in the downfield region, influenced by the electron-withdrawing nature of the dione (B5365651) functionality. The methylene (B1212753) protons of the phenethyl group adjacent to the nitrogen atom are anticipated to resonate at a specific chemical shift, while the other methylene protons and the phenyl protons of the phenethyl group will have their own characteristic signals.

Similarly, the ¹³C NMR spectrum provides crucial information about the carbon skeleton. The carbonyl carbons of the dione are expected to be the most downfield signals. The aromatic carbons of the isoquinoline and phenethyl moieties will appear in the aromatic region of the spectrum, with their specific chemical shifts influenced by their position and substitution. The aliphatic carbons of the ethyl bridge will be found in the upfield region.

Based on this, the predicted ¹H and ¹³C NMR chemical shifts for 4H-Isoquinoline-1,3-dione, 2-phenethyl- are summarized in the tables below.

Table 1: Predicted ¹H NMR Chemical Shifts for 4H-Isoquinoline-1,3-dione, 2-phenethyl-

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic (Isoquinoline) | 7.5 - 8.5 | m |

| Aromatic (Phenethyl) | 7.2 - 7.4 | m |

| N-CH₂ | ~ 3.9 | t |

| Ar-CH₂ | ~ 3.0 | t |

Table 2: Predicted ¹³C NMR Chemical Shifts for 4H-Isoquinoline-1,3-dione, 2-phenethyl-

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Amide) | ~ 168 |

| C=O (Ketone) | ~ 163 |

| Aromatic (Isoquinoline) | 125 - 140 |

| Aromatic (Phenethyl) | 126 - 138 |

| N-CH₂ | ~ 40 |

| Ar-CH₂ | ~ 35 |

2D NMR (COSY, HMQC, HMBC) for Connectivity and Stereochemistry

To confirm the assignments from 1D NMR and to establish the connectivity between different parts of the molecule, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. For instance, it would show a correlation between the two methylene groups of the phenethyl substituent, confirming their connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms. It would be used to definitively assign the carbon signals based on the known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are separated by two or three bonds. This is particularly useful for establishing the connection of the phenethyl group to the nitrogen of the isoquinoline-1,3-dione core and for assigning the quaternary carbons.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

IR and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational modes.

The IR spectrum of 4H-Isoquinoline-1,3-dione, 2-phenethyl- is expected to show strong absorption bands characteristic of the dione functionality. Two distinct carbonyl (C=O) stretching vibrations are anticipated, one for the amide carbonyl and one for the ketone carbonyl, typically in the range of 1650-1750 cm⁻¹. The spectrum would also feature C-H stretching vibrations for the aromatic and aliphatic portions of the molecule (around 2850-3100 cm⁻¹) and C=C stretching vibrations for the aromatic rings (around 1450-1600 cm⁻¹).

Raman spectroscopy, being complementary to IR, would also show the characteristic vibrational modes. Aromatic ring vibrations often give strong signals in the Raman spectrum. The symmetric stretching of the C=O groups might also be observable.

Table 3: Predicted IR and Raman Active Vibrational Modes for 4H-Isoquinoline-1,3-dione, 2-phenethyl-

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Amide) | Stretching | ~1680 |

| C=O (Ketone) | Stretching | ~1730 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 2960 |

| Aromatic C=C | Stretching | 1450 - 1600 |

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathways

Mass spectrometry is a crucial analytical technique for determining the molecular weight and formula of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition and thus the molecular formula. For 4H-Isoquinoline-1,3-dione, 2-phenethyl- (C₁₇H₁₅NO₂), the expected exact mass can be calculated and compared with the experimental value. Data for the related 2-phenethylisoindoline-1,3-dione shows a [M+H]⁺ ion at m/z 252.1020, which is consistent with its molecular formula of C₁₆H₁₃NO₂. researchgate.net For the target compound, the expected [M+H]⁺ would be at a different m/z due to the different molecular formula.

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (e.g., the molecular ion) to generate product ions. The resulting fragmentation pattern provides valuable information about the structure of the molecule.

The fragmentation of 4H-Isoquinoline-1,3-dione, 2-phenethyl- is likely to proceed through several key pathways. A common fragmentation for N-substituted phthalimides and related structures is the cleavage of the bond between the nitrogen and the substituent. For the target compound, this would lead to the formation of a phenethyl cation or a related fragment. Another likely fragmentation pathway involves the loss of the phenethyl group to form the stable isoquinoline-1,3-dione radical cation. The parent isoquinoline-1,3(2H,4H)-dione shows a base peak at m/z 118 in its GC-MS spectrum, which corresponds to the loss of a carboxyl group. mdpi.com This fragmentation pathway of the core structure is also expected to be observed for the 2-phenethyl derivative.

Table 4: Predicted Key Fragment Ions in the Mass Spectrum of 4H-Isoquinoline-1,3-dione, 2-phenethyl-

| m/z | Proposed Fragment |

|---|---|

| 265 | [M]⁺ |

| 161 | [M - C₈H₈]⁺ (Loss of styrene) |

| 105 | [C₈H₉]⁺ (Phenethyl cation) |

| 104 | [C₈H₈]⁺ (Styrene radical cation) |

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture

The precise three-dimensional arrangement of atoms and molecules in the solid state is determined by single-crystal X-ray diffraction. Although a crystal structure for 4H-Isoquinoline-1,3-dione, 2-phenethyl- has not been specifically reported, data from analogous N-substituted isoquinoline-1,3-dione derivatives offer significant insights into its expected molecular geometry and packing in the crystalline form.

In the crystal lattice of 2-(Benzyloxy)isoquinoline-1,3(2H,4H)-dione, molecules are linked through a network of weak C—H⋯O hydrogen bonds and C—H⋯π interactions, which collectively form a stable three-dimensional structure. wikipedia.org It is highly probable that 4H-Isoquinoline-1,3-dione, 2-phenethyl- would adopt a similar packing motif, with the phenethyl group's aromatic ring potentially participating in π-stacking or C—H⋯π interactions. The isoquinoline moiety itself is essentially planar, as demonstrated in the crystal structure of 2-hydroxyisoquinoline-1,3(2H,4H)-dione, which exhibits an r.m.s. deviation of only 0.0158 Å from planarity. nih.gov

The dihedral angle between the phenyl ring of the N-phenethyl substituent and the plane of the isoquinoline-1,3-dione core would be a critical parameter in defining the molecular conformation of the title compound. This angle is influenced by steric and electronic factors and plays a significant role in the molecule's ability to pack efficiently in the solid state.

Table 1: Crystallographic Data for an Analogous Compound: 2-Hydroxyisoquinoline-1,3(2H,4H)-dione nih.gov

| Parameter | Value |

| Empirical Formula | C₉H₇NO₃ |

| Formula Weight | 177.16 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.9300 (10) |

| b (Å) | 12.0894 (16) |

| c (Å) | 8.2162 (11) |

| β (°) | 104.975 (5) |

| Volume (ų) | 760.33 (18) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.549 |

Advanced Spectroscopic Techniques (e.g., UV-Vis, CD if Chiral Analogs)

Advanced spectroscopic techniques are indispensable for elucidating the electronic properties and, in the case of chiral molecules, the stereochemistry of isoquinoline-1,3-dione derivatives.

UV-Vis Spectroscopy

The electronic absorption spectrum of 4H-Isoquinoline-1,3-dione, 2-phenethyl- is expected to be characterized by absorptions originating from π-π* transitions within the aromatic isoquinoline system and the phenyl ring of the phenethyl group. The parent isoquinoline molecule exhibits a rich UV absorption spectrum in the gas phase, with multiple valence and Rydberg transitions observed between 3.5 and 10.7 eV. rsc.org For N-substituted isoquinoline-1,3-diones, the presence of the dione functionality and the N-substituent will modify the electronic structure and thus the absorption spectrum.

Table 2: Expected UV-Vis Absorption Characteristics

| Transition Type | Expected Wavelength Region (nm) | Chromophore |

| π-π | 250-350 | Isoquinoline-1,3-dione system |

| π-π | ~260 | Phenyl ring of the phenethyl group |

Circular Dichroism (CD) for Chiral Analogs

Circular dichroism spectroscopy is a powerful technique for the stereochemical analysis of chiral molecules. While 4H-Isoquinoline-1,3-dione, 2-phenethyl- itself is achiral, the introduction of a stereocenter, for instance by substitution on the isoquinoline or phenethyl moiety, would render it chiral. For such chiral analogs, CD spectroscopy would be invaluable for determining their absolute configuration and studying their conformational behavior in solution.

The application of both electronic circular dichroism (ECD) and vibrational circular dichroism (VCD) has been demonstrated for the structural elucidation of chiral isoquinoline and related isoindolinone derivatives. For example, the absolute configuration of chiral tetrahydroisoquinoline derivatives has been determined by comparing experimental ECD spectra with those calculated using quantum chemical methods. Similarly, VCD has been successfully employed to establish the absolute configuration of asymmetrically synthesized 3,3-disubstituted isoindolinones.

This approach relies on the principle that enantiomers, while having identical physical properties in a non-chiral environment, interact differently with circularly polarized light, resulting in distinct positive or negative CD signals. The sign and intensity of these signals are directly related to the three-dimensional arrangement of the atoms in the molecule.

Computational and Theoretical Studies of 4h Isoquinoline 1,3 Dione, 2 Phenethyl

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

No published studies were found that performed quantum chemical calculations on 4H-Isoquinoline-1,3-dione, 2-phenethyl-.

Density Functional Theory (DFT) Studies

There are no specific DFT studies reporting the optimized geometry, electronic properties (such as HOMO-LUMO energy gaps), or vibrational frequencies for 4H-Isoquinoline-1,3-dione, 2-phenethyl-. While DFT has been applied to other molecules within the isoquinoline (B145761) class to investigate their non-linear optical potential or to complement experimental findings, this specific derivative remains uncharacterized.

Ab Initio Calculations

Similarly, the scientific literature lacks any reports on ab initio calculations for this compound. Such studies, which would provide a high level of theory for determining molecular structure and properties, have not been publicly documented.

Conformational Analysis and Energy Landscapes

A conformational analysis of 4H-Isoquinoline-1,3-dione, 2-phenethyl- has not been published. A proper study would involve mapping the potential energy surface by rotating the single bonds of the phenethyl group to identify low-energy conformers and transition states. While conformational analyses have been performed for other complex molecules using techniques like Nuclear Overhauser Effect (NOESY) spectroscopy combined with quantum calculations, this work has not been extended to the target compound.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

There are no theoretical predictions of spectroscopic parameters for 4H-Isoquinoline-1,3-dione, 2-phenethyl-. Although experimental NMR data for various isoquinoline derivatives are available in the literature, a computational study correlating these experimental shifts with theoretically predicted values for the 2-phenethyl derivative has not been performed. Such predictive studies are valuable for confirming chemical structures and understanding substituent effects on the electronic environment of nuclei.

Molecular Dynamics Simulations for Conformational Flexibility

No molecular dynamics (MD) simulations for 4H-Isoquinoline-1,3-dione, 2-phenethyl- have been reported. MD simulations would offer insight into the dynamic behavior and conformational flexibility of the molecule in different environments, which can be crucial for understanding its interactions with biological targets. While MD simulations have been applied to other isoindoline-1,3-dione derivatives to study their binding to enzymes, this specific molecule has not been the subject of such an investigation.

Theoretical Mechanistic Investigations of Reactions Involving the Compound

The synthesis of the isoquinoline-1,3-dione scaffold often involves radical cascade reactions or condensation methods. However, theoretical mechanistic investigations detailing the reaction pathways, transition states, and activation energies for the synthesis or subsequent reactions of 4H-Isoquinoline-1,3-dione, 2-phenethyl- are absent from the literature.

Applications of 4h Isoquinoline 1,3 Dione, 2 Phenethyl As a Chemical Intermediate or Precursor

Building Block in Complex Organic Synthesis

The isoquinoline-1,3(2H,4H)-dione scaffold is a valuable starting material in organic synthesis due to its reactive sites, which allow for further functionalization and elaboration into more complex structures. nih.govresearchgate.net

Precursor to Other Heterocyclic Systems

N-substituted isoquinoline-1,3(2H,4H)-diones can be transformed into a variety of other heterocyclic systems. The dione (B5365651) moiety can undergo reactions such as reductions, ring-opening, and cycloadditions to afford novel scaffolds. For instance, derivatives of isoquinoline-1,3(2H,4H)-dione can be converted to 4-aryl tetrahydroisoquinolines. nih.gov Furthermore, the core structure is a key component in the synthesis of spirocyclic heterocycles. nih.gov The presence of the 2-phenethyl group could be leveraged to influence the stereochemical outcome of such transformations or to introduce a site for further chemical modification.

| Precursor | Reaction Type | Resulting Heterocycle | Reference |

| 4-Arylisoquinoline-1,3(2H,4H)-diones | Reduction | 4-Aryl tetrahydroisoquinolines | nih.gov |

| 4-Diazoisoquinoline-1,3(2H,4H)-diones | Dual Catalysis (Rh and Cu) | Spirocyclic heterocycles | nih.gov |

| α-Purine-substituted acrylates and nitrones | [3+2] Annulation | Isoxazolidinyl nucleosides | researchgate.net |

Intermediate in Total Synthesis of Natural Products (Focus on Synthetic Strategy)

While no specific instances of 2-phenethyl-4H-isoquinoline-1,3-dione have been documented as a key intermediate in the total synthesis of natural products, the broader isoquinolinedione framework is present in various bioactive natural compounds. nih.gov The general strategy involves using the isoquinolinedione as a rigid scaffold to control stereochemistry and introduce functionality. For example, enantioselective synthesis of isoquinoline-1,3(2H,4H)-dione derivatives can be achieved, which is a crucial step in the asymmetric synthesis of complex natural products. rsc.org The phenethyl substituent could play a role in directing such stereoselective reactions or could be a part of the final target molecule's pharmacophore. The synthesis of complex molecules like neopeltolide, for instance, relies on the construction of complex heterocyclic systems, a process where versatile intermediates like substituted isoquinolinediones could be valuable. nih.gov

Role in Materials Science and Polymer Chemistry

There is no direct evidence of 2-phenethyl-4H-isoquinoline-1,3-dione being used as a monomer or functionalization agent in materials science. However, structurally related compounds have been explored in this context. For instance, the twin polymerization of 2,2'-spirobi[4H-1,3,2-benzodioxasiline] yields a nanostructured SiO2/phenolic-resin composite material. nih.gov This suggests that heterocyclic diones can act as precursors to advanced materials. The phenethyl group in 2-phenethyl-4H-isoquinoline-1,3-dione could potentially be functionalized to enable polymerization or to modify the surface properties of materials.

Contribution to Catalyst Development

In the realm of catalyst development, isoquinoline-1,3(2H,4H)-dione derivatives have been employed as ligands for metal catalysts. The nitrogen and oxygen atoms of the dione can coordinate with metal centers, and the substituents on the nitrogen and the aromatic ring can be varied to fine-tune the electronic and steric properties of the resulting catalyst. nih.gov Although there are no specific reports on the use of 2-phenethyl-4H-isoquinoline-1,3-dione as a ligand component, the phenethyl group could influence the catalytic activity and selectivity of a metal complex by providing a specific steric environment around the metal center.

Future Research Directions and Unexplored Avenues

Development of Novel and Efficient Synthetic Routes

Current synthetic strategies for isoquinoline-1,3(2H,4H)-diones can be adapted and optimized for 2-phenethyl-4H-isoquinoline-1,3-dione. Future research should prioritize the development of more efficient and environmentally friendly synthetic methods.

Key areas for exploration include:

Catalytic Systems: Investigating novel transition-metal catalysts, such as palladium, for C-H activation and annulation reactions could lead to more direct and atom-economical syntheses. organic-chemistry.org The use of photoredox catalysis is another promising avenue, potentially enabling milder reaction conditions. organic-chemistry.org

Green Chemistry Approaches: The development of syntheses that utilize greener solvents and minimize waste is crucial. rsc.orgnih.gov Radical cascade reactions, which can form multiple bonds in a single step, represent a powerful tool in this regard. rsc.orgnih.gov

One-Pot Procedures: Designing multi-component reactions where the phenethyl group is introduced concurrently with the formation of the isoquinoline-1,3-dione core would significantly improve efficiency.

A comparative table of potential synthetic approaches is presented below:

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Transition-Metal Catalysis | High efficiency, selectivity, and functional group tolerance. organic-chemistry.org | Development of novel palladium or other metal catalysts; optimization of reaction conditions. |

| Photoredox Catalysis | Mild reaction conditions, use of visible light as a renewable energy source. organic-chemistry.org | Identification of suitable photocatalysts and reaction partners. |

| Radical Cascade Reactions | High bond-forming efficiency, potential for stereocontrol. rsc.orgnih.gov | Exploration of different radical precursors and initiators. |

| Multi-Component Reactions | Increased synthetic efficiency, reduced purification steps. | Design of novel one-pot procedures for the assembly of the target molecule. |

Exploration of Undiscovered Reactivity Patterns

The reactivity of the 4H-isoquinoline-1,3-dione core is a rich area for further study. The presence of the phenethyl group at the N2 position can influence the electronic and steric properties of the molecule, potentially leading to novel reactivity.

Future investigations should focus on:

Asymmetric Catalysis: The development of enantioselective transformations of the C4 position is a significant challenge and a major opportunity. researchgate.net Chiral phosphoric acids have shown promise as organocatalysts in related systems and could be explored for the asymmetric functionalization of 2-phenethyl-4H-isoquinoline-1,3-dione. rsc.org

Photochemical Reactions: The photochemical behavior of 4-diazoisoquinoline-1,3(2H,4H)-diones suggests that the 2-phenethyl derivative could undergo a variety of light-induced transformations, such as C-H and O-H insertion reactions. nih.gov

Cycloaddition Reactions: The dione (B5365651) moiety can participate in cycloaddition reactions, providing access to complex polycyclic structures. researchgate.net Exploring its reactivity as a dienophile or dipolarophile in [4+2] and [3+2] cycloadditions could yield novel heterocyclic systems. researchgate.net

Application in Emerging Fields of Chemical Synthesis and Materials Science

The unique structural features of 2-phenethyl-4H-isoquinoline-1,3-dione make it an attractive building block for various applications.

Potential areas of application include:

Medicinal Chemistry: The isoquinoline-1,3(2H,4H)-dione scaffold is present in compounds with a wide range of biological activities, including potential as inhibitors of HIV-1 integrase. nih.gov The phenethyl group is also a common pharmacophore. Therefore, 2-phenethyl-4H-isoquinoline-1,3-dione and its derivatives are promising candidates for drug discovery programs.

Materials Science: The planar and aromatic nature of the isoquinoline (B145761) core, combined with the flexible phenethyl group, suggests potential applications in the design of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The ability to tune the electronic properties through substitution on the aromatic rings makes this scaffold particularly interesting for materials design. researchgate.net

Polymer Chemistry: The dione functionality could be utilized as a monomer in polymerization reactions to create novel polymers with tailored thermal and mechanical properties. researchgate.net

Advanced Computational Modeling for Deeper Understanding

Computational chemistry can provide invaluable insights into the structure, reactivity, and properties of 2-phenethyl-4H-isoquinoline-1,3-dione, guiding experimental efforts.

Future computational studies could include:

Conformational Analysis: Determining the preferred conformations of the phenethyl group relative to the isoquinoline-1,3-dione core is essential for understanding its influence on reactivity and biological activity.

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to model reaction pathways and transition states for various transformations, aiding in the optimization of reaction conditions and the prediction of product selectivity.

Virtual Screening: In the context of drug discovery, computational docking studies can be employed to predict the binding affinity of 2-phenethyl-4H-isoquinoline-1,3-dione derivatives to various biological targets. nih.gov

Potential as a Scaffold for Rational Design in Synthetic Chemistry

The 2-phenethyl-4H-isoquinoline-1,3-dione framework serves as an excellent starting point for the rational design of more complex molecules with specific functions.

Key design strategies include:

Fragment-Based Drug Design: The isoquinoline-1,3-dione and phenethyl fragments can be considered as starting points for the development of new therapeutic agents by linking them to other pharmacophores. mdpi.comnih.gov

Combinatorial Chemistry: The synthesis of a library of derivatives with diverse substituents on both the isoquinoline and phenethyl rings would allow for the rapid exploration of structure-activity relationships.

Bioisosteric Replacement: Replacing parts of the molecule with other functional groups that have similar steric and electronic properties can lead to compounds with improved pharmacokinetic or pharmacodynamic profiles.

The exploration of these future research directions will undoubtedly unlock the full potential of 2-phenethyl-4H-isoquinoline-1,3-dione as a valuable tool in chemical synthesis, materials science, and medicinal chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.